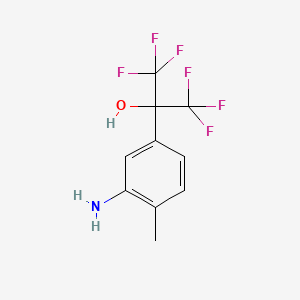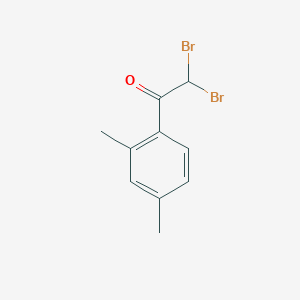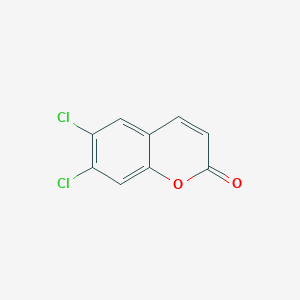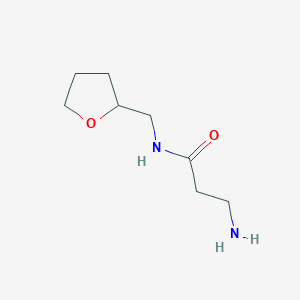![molecular formula C10H6ClF3N2 B13696080 1-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]cyclopropanecarbonitrile](/img/structure/B13696080.png)
1-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]cyclopropanecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]cyclopropanecarbonitrile is a chemical compound that features a cyclopropane ring attached to a pyridine ring substituted with a chloro and trifluoromethyl group
Métodos De Preparación
The synthesis of 1-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]cyclopropanecarbonitrile typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with cyclopropanecarbonitrile under specific conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclopropanecarbonitrile, facilitating the nucleophilic attack on the pyridine ring . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including controlled temperature and pressure settings.
Análisis De Reacciones Químicas
1-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]cyclopropanecarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the nitrile group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, forming new derivatives
Aplicaciones Científicas De Investigación
1-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]cyclopropanecarbonitrile has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of 1-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]cyclopropanecarbonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
1-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]cyclopropanecarbonitrile can be compared with other similar compounds, such as:
3-Chloro-5-(trifluoromethyl)-1H-1,2,4-triazole: This compound also contains a trifluoromethyl group and a chloro substituent, but it has a triazole ring instead of a pyridine ring.
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: This compound is similar in structure but has a fluorine atom instead of a cyclopropane ring.
1-(3-Chloro-5-trifluoromethyl-2-pyridyl)homopiperazine: This compound features a homopiperazine ring, offering different biological activities and applications.
The uniqueness of this compound lies in its combination of a cyclopropane ring with a pyridine ring substituted with both chloro and trifluoromethyl groups, providing distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H6ClF3N2 |
|---|---|
Peso molecular |
246.61 g/mol |
Nombre IUPAC |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C10H6ClF3N2/c11-7-3-6(10(12,13)14)4-16-8(7)9(5-15)1-2-9/h3-4H,1-2H2 |
Clave InChI |
WBMXGOJVIJPBQU-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(C#N)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Methyl (2R,3R)-rel-3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13696009.png)

![7-bromo-11-oxapentacyclo[10.7.1.12,6.016,20.010,21]henicosa-1(19),2(21),3,5,7,9,12,14,16(20),17-decaene](/img/structure/B13696020.png)



![4-(4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-11-yl)pyridin-2-amine](/img/structure/B13696056.png)
![Methyl (S)-5-Boc-4-oxo-5-azaspiro[2.4]heptane-6-carboxylate](/img/structure/B13696057.png)


